molecular formula C17H27Cl2NO B1395410 3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-54-8

3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1395410
CAS No.: 1220029-54-8
M. Wt: 332.3 g/mol
InChI Key: RJQZFKBGMFDQCR-UHFFFAOYSA-N
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Description

3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a tert-butyl group, a chlorophenoxy group, and a piperidine ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the tert-butyl group and chlorophenoxy group. These groups are then linked to the piperidine ring through a series of reactions, including nucleophilic substitution and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, 3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride may be used to study the interactions between chemical compounds and biological systems. It can serve as a tool to investigate the effects of specific functional groups on biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of materials and chemicals. Its unique properties may be harnessed for the creation of new products and technologies.

Mechanism of Action

The mechanism by which 3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved depend on the biological system and the specific application.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Chlorophenoxy compounds

  • Tert-butyl compounds

Uniqueness: 3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride stands out due to its unique combination of functional groups. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-17(2,3)15-11-14(18)6-7-16(15)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQZFKBGMFDQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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